molecular formula C6H14ClNO2 B1426033 (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride CAS No. 210830-32-3

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

Cat. No. B1426033
M. Wt: 167.63 g/mol
InChI Key: LLAKGSVMNLYWAQ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-Methyl-2-(methylamino)butanoic acid hydrochloride” is a chemical compound with the molecular weight of 153.61 . It is also known as “(3R)-3-(methylamino)butanoic acid hydrochloride” and has the InChI code "1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m1./s1" .


Molecular Structure Analysis

The molecular formula of “®-3-Methyl-2-(methylamino)butanoic acid hydrochloride” is C5H11NO2 . The InChI key is "IDYRLRYWPQNZMO-PGMHMLKASA-N" .


Physical And Chemical Properties Analysis

“®-3-Methyl-2-(methylamino)butanoic acid hydrochloride” is a powder . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • 4-Dimethylaminobutyric acid hydrochloride is used as pharmaceutical intermediates . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
  • Peptide Synthesis

    • 4-(Methylamino)butyric acid has been mentioned in the context of peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds. The process is used in organic chemistry and biochemistry.
  • Pharmaceutical Intermediates

    • 4-Dimethylaminobutyric acid hydrochloride is used as pharmaceutical intermediates . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
  • Peptide Synthesis

    • 4-(Methylamino)butyric acid has been mentioned in the context of peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds. The process is used in organic chemistry and biochemistry.

Safety And Hazards

The compound is associated with some hazards. It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2R)-3-methyl-2-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAKGSVMNLYWAQ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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